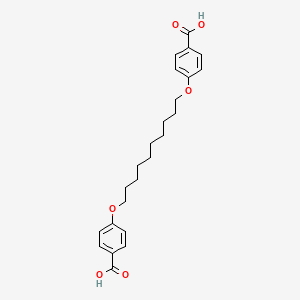

1,10-Bis(4-carboxyphenoxy)decane

Description

Contextualization within Aromatic Dicarboxylic Acids and Polymer Chemistry

Aromatic dicarboxylic acids are a fundamental class of monomers in polymer chemistry, prized for their ability to impart thermal stability, mechanical strength, and, in many cases, liquid crystalline properties to the resulting polymers. The rigid aromatic rings in their structure contribute to high melting points and glass transition temperatures, making them suitable for applications demanding high performance.

1,10-Bis(4-carboxyphenoxy)decane fits within this class of monomers, but with a key distinction: the presence of a long, flexible decamethylene (-O(CH₂)₁₀O-) spacer. This flexible segment contrasts with the fully rigid structures of many common aromatic dicarboxylic acids like terephthalic acid or isophthalic acid. This combination of a rigid aromatic core and a flexible aliphatic chain is a critical design feature. The flexible spacer can lower the melting point and improve the solubility of the resulting polymers, making them more processable than their fully rigid counterparts without significantly compromising their desirable thermal properties.

The two terminal carboxylic acid groups (-COOH) are the reactive sites of the molecule, allowing it to undergo polycondensation reactions with a variety of co-monomers, most notably diamines and diols. These reactions lead to the formation of polyesters and polyamides, two of the most important classes of engineering plastics and fibers. The general reactions are as follows:

Polyesterification: this compound + Diol → Polyester (B1180765) + Water

Polyamidation: this compound + Diamine → Polyamide + Water

These polymerization reactions can be carried out using various techniques, including high-temperature melt polycondensation and solution polycondensation.

Overview of Research Trajectories and Significance in Macromolecular Synthesis

Research involving this compound and similar long-chain aromatic dicarboxylic acids is focused on developing new polymers with tailored properties for specific applications. The key areas of investigation include:

High-Performance Engineering Plastics: The incorporation of this compound into polyamide and polyester backbones is being explored to create materials with a superior balance of thermal stability, mechanical toughness, and processability. These materials are candidates for applications in the automotive, aerospace, and electronics industries, where resistance to high temperatures and harsh environments is crucial.

Thermotropic Liquid Crystalline Polymers (LCPs): The semi-rigid structure of this compound makes it an excellent candidate for the synthesis of thermotropic LCPs. These materials exhibit ordered, liquid-crystal phases in the melt, which allows them to be processed with very low viscosity and to achieve a high degree of molecular orientation in the final product. This orientation leads to exceptional mechanical properties, particularly in the direction of flow. The flexible decamethylene spacer plays a crucial role in controlling the temperature range over which the liquid crystalline phase is stable.

Supramolecular Chemistry and Self-Assembly: The ability of the carboxylic acid groups to form strong hydrogen bonds, combined with the potential for π-π stacking of the aromatic rings, makes this compound an interesting building block in supramolecular chemistry. Researchers are investigating its use in the formation of complex, self-assembled structures such as rotaxanes and catenanes. In these architectures, the long aliphatic chain can act as a "thread" that is passed through the cavity of a macrocyclic molecule.

The significance of this compound in macromolecular synthesis lies in its versatility. By carefully selecting the co-monomer and the polymerization conditions, a wide range of materials with precisely controlled properties can be produced. This "molecular engineering" approach is a central theme in modern polymer science, and monomers like this compound are essential tools in this endeavor.

Data Tables

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₃₀O₆ uni.luavantorsciences.com |

| Molecular Weight | 414.49 g/mol avantorsciences.com |

| Appearance | White to off-white crystalline powder |

| Melting Point | 274 °C avantorsciences.com |

| CAS Number | 74774-61-1 avantorsciences.com |

| Synonyms | p,p'-Dicarboxy-1,10-diphenoxydecane |

Representative Properties of a Polyamide Derived from a Structurally Similar Aromatic Dicarboxylic Acid

The following table provides an example of the typical properties of a high-performance polyamide synthesized from an aromatic dicarboxylic acid with a flexible spacer and an aromatic diamine. While not derived directly from this compound, these values are illustrative of the performance characteristics that can be expected from such polymers.

| Property | Representative Value Range |

| Glass Transition Temperature (Tg) | 180 - 250 °C |

| 10% Weight Loss Temperature (TGA) | > 450 °C |

| Tensile Strength | 80 - 120 MPa |

| Tensile Modulus | 2.0 - 3.5 GPa |

| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc) |

Structure

2D Structure

Properties

IUPAC Name |

4-[10-(4-carboxyphenoxy)decoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c25-23(26)19-9-13-21(14-10-19)29-17-7-5-3-1-2-4-6-8-18-30-22-15-11-20(12-16-22)24(27)28/h9-16H,1-8,17-18H2,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDKWFXOXXUQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCOC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328007 | |

| Record name | 1,10-Bis(4-carboxyphenoxy)decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74774-61-1 | |

| Record name | 1,10-Bis(4-carboxyphenoxy)decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-Bis(4-carboxyphenoxy)decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry for 1,10 Bis 4 Carboxyphenoxy Decane

Established Synthetic Routes for 1,10-Bis(4-carboxyphenoxy)decane

The principal and most widely documented method for the synthesis of this compound is the Williamson ether synthesis, a robust and versatile method for forming the ether linkage.

Synthesis from 1,10-Dibromodecane (B1670030) and 4-Hydroxybenzoic Acid

The most common synthetic route to this compound involves the reaction of 1,10-dibromodecane with 4-hydroxybenzoic acid. This reaction is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In this process, the phenolic hydroxyl group of 4-hydroxybenzoic acid is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the primary carbon atom attached to the bromine in 1,10-dibromodecane, displacing the bromide ion and forming the ether bond. wikipedia.org

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the reactants and promote the SN2 reaction. francis-press.com A suitable base is crucial for the deprotonation of the phenolic hydroxyl group. Common bases used for this purpose include potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH). The reaction stoichiometry involves two equivalents of the phenoxide for every one equivalent of 1,10-dibromodecane to ensure the formation of the diether product. The reaction mixture is typically heated to enhance the reaction rate.

A representative reaction scheme is as follows:

2 HO-C₆H₄-COOH + Br-(CH₂)₁₀-Br + 2 K₂CO₃ → KOOC-C₆H₄-O-(CH₂)₁₀-O-C₆H₄-COOK + 2 KBr + 2 KHCO₃

Following the etherification, an acidification step is necessary to convert the resulting dicarboxylate salt into the desired this compound. This is typically achieved by treating the reaction mixture with a mineral acid, such as hydrochloric acid (HCl), until the product precipitates out of the solution. The solid product can then be collected by filtration, washed, and purified, often by recrystallization.

A synthesis analogous to this, reacting 1,10-dibromodecane with 2-propenylphenol (B1584793) in the presence of potassium hydroxide in 2-propanol, highlights a practical application of this methodology. researchgate.net

Table 1: Typical Reaction Parameters for the Synthesis of this compound

| Parameter | Condition |

|---|---|

| Alkyl Halide | 1,10-Dibromodecane |

| Phenol | 4-Hydroxybenzoic Acid |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80-120 °C |

| Reaction Time | 12-24 hours |

Exploration of Alternative Synthetic Pathways

While the Williamson ether synthesis is the predominant method, alternative pathways are being explored to improve efficiency, yield, and environmental friendliness. One such approach involves the use of phase-transfer catalysts (PTCs) to facilitate the reaction between the aqueous phenoxide solution and the organic phase containing the dibromoalkane. This can eliminate the need for expensive and high-boiling-point aprotic solvents.

Another area of exploration is the use of microwave-assisted synthesis. orgchemres.org Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions by minimizing the formation of side products. orgchemres.org This method still relies on the fundamental Williamson ether synthesis chemistry but utilizes microwave energy for rapid and uniform heating.

Preparation of Reactive Derivatives for Polymerization

For the application of this compound in the synthesis of polyesters and polyamides, it is often necessary to convert its carboxylic acid groups into more reactive functional groups, such as acid chlorides.

Synthesis of 1,10-Bis(4'-chloroformylphenoxy)decane

The direct synthesis of the diacid chloride, 1,10-bis(4'-chloroformylphenoxy)decane, can be envisioned through a modified Williamson ether synthesis using a starting material that already contains the acid chloride functionality. However, the high reactivity of the acid chloride group makes it susceptible to hydrolysis and side reactions, posing significant challenges for this direct approach. Therefore, the more common and practical method is the post-synthesis conversion of the diacid.

Production of Diacid Chlorides from this compound

The conversion of this compound to its corresponding diacid chloride, 1,10-bis(4'-chloroformylphenoxy)decane, is a standard organic transformation. This is typically achieved by treating the diacid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The reaction with thionyl chloride is common and effective. The diacid is typically suspended in an inert solvent, such as toluene (B28343) or dichloromethane, and thionyl chloride is added, often with a catalytic amount of DMF. The reaction mixture is then heated to drive the reaction to completion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the purification of the desired diacid chloride.

An alternative and often milder method involves the use of oxalyl chloride. This reaction can often be performed at lower temperatures and produces only gaseous byproducts (CO, CO₂, and HCl), which also simplifies workup.

The resulting diacid chloride is a highly reactive monomer that can be used directly in polycondensation reactions with diols or diamines to produce a variety of polymers.

Table 2: Reagents for the Preparation of Diacid Chlorides

| Reagent | Typical Conditions | Byproducts |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent (e.g., toluene) with catalytic DMF | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) | Room temperature or mild heating in an inert solvent (e.g., dichloromethane) | CO, CO₂, HCl |

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound and its derivatives is crucial for maximizing yield and purity while minimizing costs and environmental impact. For the Williamson ether synthesis step, key parameters to optimize include the choice of base, solvent, temperature, and reaction time. A strong base and a polar aprotic solvent generally favor the SN2 reaction. However, milder bases like potassium carbonate are often preferred to minimize potential side reactions. The temperature is a critical factor; it needs to be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of the reactants or products.

In the preparation of the diacid chloride, the key is to use a sufficient excess of the chlorinating agent to ensure complete conversion of both carboxylic acid groups. The removal of all byproducts is also essential, as their presence can interfere with subsequent polymerization reactions. The purity of the final diacid chloride is paramount for achieving high molecular weight polymers.

Advanced Characterization Techniques for Monomer Purity and Structure Elucidation

To ensure the successful synthesis of this compound and to confirm its purity and chemical structure, a suite of advanced analytical techniques is employed. These methods provide detailed information about the molecular framework and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) rings would appear as doublets in the downfield region (typically 6.9-8.0 ppm). The protons of the methylene (B1212753) groups in the decamethylene chain would appear as multiplets in the upfield region. Specifically, the protons of the two methylene groups directly attached to the oxygen atoms (O-CH₂) would be shifted further downfield (around 4.0 ppm) compared to the other methylene groups in the chain (typically 1.3-1.8 ppm) due to the deshielding effect of the electronegative oxygen atoms. The acidic protons of the carboxylic acid groups would appear as a broad singlet at a very downfield chemical shift (often >10 ppm), which can sometimes be exchanged with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. Distinct signals would be observed for the carbonyl carbons of the carboxylic acids (around 170 ppm), the aromatic carbons (in the 110-165 ppm range), and the aliphatic carbons of the decamethylene chain (in the 20-70 ppm range). The carbon attached to the ether oxygen would be found at a characteristic chemical shift.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show several key absorption bands:

A broad O-H stretching band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid groups.

A sharp C=O stretching band around 1680-1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

C-O stretching vibrations for the ether linkage would appear in the region of 1250-1000 cm⁻¹.

Aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (414.50 g/mol ). Predicted mass spectral data indicates prominent peaks for various adducts, such as [M+H]⁺ at m/z 415.21150 and [M+Na]⁺ at m/z 437.19344. epa.gov The fragmentation pattern can provide further structural confirmation by showing the loss of specific groups, such as the carboxylic acid moieties or cleavage of the decamethylene chain.

Elemental Analysis: Elemental analysis determines the percentage composition of elements (carbon, hydrogen, and oxygen) in the compound. The experimentally determined percentages should closely match the calculated theoretical values for the molecular formula C₂₄H₃₀O₆, providing strong evidence for the compound's purity and identity.

| Analytical Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons (doublets, ~6.9-8.0 ppm), O-CH₂ protons (~4.0 ppm), other CH₂ protons (~1.3-1.8 ppm), COOH proton (broad singlet, >10 ppm) |

| ¹³C NMR | Carbonyl carbon (~170 ppm), aromatic carbons (110-165 ppm), aliphatic carbons (20-70 ppm) |

| FTIR (cm⁻¹) | Broad O-H stretch (2500-3300), sharp C=O stretch (1680-1710), C-O stretch (1250-1000) |

| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ at ~414.5, adduct peaks such as [M+H]⁺ and [M+Na]⁺ |

| Elemental Analysis | %C, %H, and %O values consistent with the molecular formula C₂₄H₃₀O₆ |

By combining the data from these characterization techniques, a comprehensive and unambiguous confirmation of the structure and purity of the synthesized this compound can be achieved, ensuring its suitability for further applications in polymer synthesis and materials research.

Polymerization Science and Macromolecular Engineering Utilizing 1,10 Bis 4 Carboxyphenoxy Decane

Polycondensation Reactions Involving 1,10-Bis(4-carboxyphenoxy)decane as a Diacid Monomer

The dicarboxylic acid this compound serves as a valuable monomer in the synthesis of various polymers through polycondensation reactions. Its long, flexible decamethylene spacer, combined with the rigid phenoxy-carboxylic acid end groups, allows for the creation of polymers with a range of thermal and mechanical properties. This diacid is particularly utilized in the formation of polyesters and their derivatives, where it can be incorporated into the main chain of the macromolecule.

Synthesis of Main-Chain Polyesters

Main-chain polyesters derived from this compound are synthesized through various polycondensation techniques. The choice of method can influence the polymer's final properties, such as molecular weight and crystallinity.

Direct polyesterification is a common method for synthesizing polyesters. This approach typically involves the direct reaction of a dicarboxylic acid, such as this compound, with a diol at elevated temperatures. A catalyst is often employed to accelerate the reaction, and the removal of the condensation byproduct, usually water, is crucial to drive the equilibrium towards the formation of high molecular weight polymer chains. While specific studies detailing the direct polyesterification of this compound are not extensively documented in the provided search results, the general principles of this method are widely applied in polyester (B1180765) synthesis. For instance, new copolyesters are often synthesized through direct polycondensation reactions in the presence of a suitable catalyst and solvent. uobasrah.edu.iq

Solution polycondensation offers an alternative to melt or direct polyesterification, particularly when the monomers or the resulting polymer are thermally sensitive. In this method, the dicarboxylic acid and a diol are dissolved in an appropriate solvent, and the polymerization is carried out at lower temperatures than direct polyesterification. The use of an activating agent for the carboxylic acid groups or the conversion of the diacid to a more reactive derivative, such as a diacid chloride, is common.

For example, copolyesters have been successfully synthesized via solution polycondensation by reacting a diol with a diacid chloride in a suitable solvent like 1,2-dichlorobenzene. This method has been used to obtain copolyesters with controlled molecular weights and microstructures.

The properties of polyesters derived from this compound can be tailored by copolymerization with various diols. The incorporation of a second diol into the polymer backbone can modify characteristics such as crystallinity, glass transition temperature, and biodegradability.

While specific research on the copolymerization of this compound with 2,3-isopropylidene D-threitol was not found in the provided search results, studies on similar systems provide insight into the potential outcomes. For instance, the synthesis of partially renewable poly(butylene terephthalate) copolyesters containing threitol units has been described. researchgate.net In this case, copolyesters were obtained by the solution polycondensation of a mixture of 1,4-butanediol (B3395766) and a protected threitol derivative with terephthaloyl chloride. researchgate.net The resulting copolyesters exhibited a decrease in melting temperature and crystallinity with an increasing content of the threitol-derived unit, while the glass transition temperature increased. researchgate.net A similar approach could theoretically be applied to the copolymerization of this compound with 2,3-isopropylidene D-threitol to create novel copolyesters with unique properties.

Formation of Polyesteramides

Polyesteramides are a class of polymers that contain both ester and amide linkages in their main chain, offering a combination of properties from both polyesters and polyamides. The synthesis of polyesteramides can be achieved through various polycondensation methods, often involving monomers containing both hydroxyl and amino functionalities or a combination of diacids, diols, and diamines.

Although the direct synthesis of polyesteramides using this compound is not explicitly detailed in the provided search results, the general synthetic strategies for polyesteramides suggest its potential as a diacid monomer in such reactions. For example, a common route to polyesteramides is the reaction of a diacid chloride with an amino alcohol. Alternatively, direct polycondensation of a dicarboxylic acid with a diamine and a diol can be employed. Given its structure, this compound could be reacted with a diamine and a diol to form a random copolyesteramide, or with an amino alcohol to produce a more regularly alternating structure.

Integration into Main-Chain Chalcone (B49325) Polymers

A notable application of this compound is in the synthesis of main-chain chalcone polymers. These polymers incorporate the chalcone moiety, a photo-responsive group, into the polymer backbone, leading to materials with interesting liquid crystalline and photoactive properties.

The synthesis of such polymers has been reported via solution polycondensation. In this process, this compound (referred to as DA-II in the study) is first converted to its diacid chloride. This is achieved by reacting the diacid with a chlorinating agent like thionyl chloride. The resulting diacid chloride is then reacted with a dihydroxy chalcone monomer in a suitable solvent, such as pyridine, at low temperatures. The reaction mixture is stirred for a period to allow for the growth of the polymer chains.

The resulting main-chain chalcone polymers, which incorporate the this compound unit as a flexible spacer, have been shown to exhibit nematic liquid crystalline phases. The properties of these polymers are influenced by the flexible methylene (B1212753) spacers from the diacid, the degree of polymerization, and the central chalcone linkage.

Table 1: Synthesis and Properties of a Main-Chain Chalcone Polymer Incorporating this compound

| Property | Value |

| Diacid Monomer | 1,10-bis(4'-carboxyphenoxy)decane (DA-II) |

| Polymerization Method | Solution Polycondensation |

| Observed Mesophase | Nematic |

Data sourced from a study on main-chain chalcone polymers exhibiting nematic phases.

Application in the Synthesis of Sequentially Ordered Copolyesters

The synthesis of copolyesters with a defined and ordered monomer sequence is a significant challenge in polymer chemistry. Such control over the microstructure allows for the fine-tuning of material properties, often leading to enhanced performance compared to their randomly sequenced counterparts. This compound has been instrumental in the development of these highly structured materials.

Researchers have successfully synthesized a series of sequentially ordered copolyesters through the reaction of this compound with various isomeric naphthylene bis(4-hydroxybenzoate)s (NBHBs). kpi.ua These reactions typically involve a 1:1:2 molar ratio of naphthalenediol, this compound, and p-hydroxybenzoic acid, respectively, to form polymer chains with a repeating "-p-hydroxybenzoic acid-naphthalenediol-p-hydroxybenzoic acid-1,10-bis(4-carboxyphenoxy)decane-" segment. kpi.ua The specific naphthalene (B1677914) diols used include 1,5-, 1,6-, 2,6-, and 2,7-naphthalenediol derivatives. kpi.ua

A representative example of such a copolyester is designated as OS-2,7-10, where "OS" signifies an ordered sequence, "2,7" refers to the substitution pattern on the naphthalene ring, and "10" indicates the number of methylene units in the flexible spacer provided by this compound. kpi.ua The thermal properties of these ordered copolyesters are a key area of investigation, with a focus on their glass transition temperatures, melting points, and isotropization temperatures. kpi.ua

The use of this compound in conjunction with pre-synthesized rigid segments like isomeric naphthylene bis(4-hydroxybenzoate)s is a key strategy for achieving a high degree of control over the monomer sequence. kpi.ua This approach ensures the formation of a well-defined, repeating structural unit within the polymer backbone. The resulting chain architecture, characterized by alternating rigid and flexible segments, directly influences the material's thermal and liquid crystalline properties. kpi.ua

Achieving precise control over monomer sequences is a long-standing goal in polymer science, aiming to mimic the complexity and function of natural macromolecules. nih.govmonash.edu The synthesis of multiblock copolymers with a high number of functional sequences and well-defined molecular weight distributions represents a significant step towards this goal. monash.edu Methodologies that allow for one-pot, sequential polymerization processes with high yields are particularly valuable in this pursuit. monash.edu

The table below summarizes the key components and resulting polymer structure in the synthesis of these ordered copolyesters.

| Monomer 1 | Monomer 2 | Resulting Polymer Structure | Key Feature |

| This compound | Isomeric Naphthylene Bis(4-hydroxybenzoate)s | Sequentially Ordered Copolyester | Alternating rigid and flexible segments |

Development of Optically Active Polymers

The incorporation of chiral elements into polymer chains can lead to materials with unique optical properties, finding applications in areas such as chiral separation and asymmetric catalysis. nih.govnih.gov this compound can be utilized as a component in the synthesis of such optically active polymers.

Optically active polymers can be synthesized by the polycondensation of this compound with chiral monomers. These chiral comonomers typically possess stereogenic centers, such as those found in chiral diols or diamines. For instance, chiral binaphthyl groups, known for their rigid and noncoplanar structure, are effective sources of chirality when incorporated into polymer chains. mdpi.com The reaction of a dicarboxylic acid like this compound with a chiral diol, for example, would result in a polyester with chiral units integrated into the main chain. The synthesis of such polymers often aims to produce materials with high optical rotation and distinct circular dichroism (CD) signals. mdpi.com

The presence of chiral monomers can induce a higher-order chiral structure in the resulting polymer, such as a helical conformation. nih.govmdpi.com Even if this compound itself is achiral, its interaction with chiral comonomers during polymerization can lead to a polymer chain that adopts a preferred screw-sense helicity. This phenomenon, known as chiral induction, can amplify the chiroptical properties of the material. nih.gov The development of star polymers with helical arms is one area where such chiral amplification has been observed. nih.govresearchgate.net The unique topology of these polymers can lead to enhanced chiroptical properties compared to their linear counterparts. nih.govresearchgate.net

Incorporation into Inorganic Polymer Architectures (e.g., Polyphosphazenes)

Polyphosphazenes are a class of inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms. researchgate.net The properties of these polymers can be widely tuned by attaching various organic side groups to the phosphorus atoms. researchgate.net

The sodium salt of poly[bis(carboxyphenoxy)phosphazene] (PCPP) is a notable example of a polyphosphazene where carboxyl-containing phenoxy groups are attached to the backbone. nih.gov While not directly involving the polymerization of this compound, the synthesis of PCPP demonstrates the incorporation of similar carboxyphenoxy moieties into a polyphosphazene structure. nih.govsigmaaldrich.com

The general synthesis route for many polyphosphazenes involves the ring-opening polymerization of hexachlorocyclotriphosphazene to form polydichlorophosphazene, followed by the substitution of the chlorine atoms with organic nucleophiles, such as the sodium salt of a hydroxy- or carboxy-functionalized aromatic compound. researchgate.netnih.gov In principle, a diol derived from this compound could be used as a crosslinking agent or a difunctional side group in the synthesis of novel polyphosphazene architectures. The carboxyl groups of poly[bis(carboxyphenoxy)phosphazene] allow for further chemical modifications and applications, such as the formation of hydrogels through ionic crosslinking with divalent cations like calcium. nih.gov These materials have been explored for applications in drug delivery and as vaccine adjuvants. nih.govsigmaaldrich.com

Structure-Property Interrelations in Polymers Derived from this compound

The molecular architecture of polymers derived from this compound plays a pivotal role in dictating their macroscopic properties. The inherent characteristics of this dicarboxylic acid monomer, particularly its long, flexible decamethylene spacer, impart unique features to the resulting polymers. Understanding the intricate relationships between the structural elements at the molecular level and the observed material characteristics is fundamental to designing polymers with tailored performance for specific applications.

The decamethylene (-CH2-)10 spacer in this compound is a defining structural feature that significantly influences the properties of polymers incorporating this monomer. This long, flexible chain introduces a considerable degree of conformational freedom into the polymer backbone. This flexibility can lead to lower glass transition temperatures (Tg) and melting temperatures (Tm) compared to polymers with shorter or more rigid spacers. The increased mobility of the polymer chains allows for easier processing and can enhance properties such as ductility and impact strength.

The presence of the flexible spacer also affects the crystalline behavior of the polymers. The methylene units can pack into crystalline lamellae, similar to polyethylene, while the aromatic ether segments can form their own ordered domains. This can result in complex semicrystalline morphologies with distinct crystalline and amorphous regions, influencing the mechanical and thermal properties of the material. The length of the spacer is a critical parameter; longer spacers generally lead to more "polyethylene-like" characteristics.

The degree of polymerization (DP) and the corresponding molecular weight are fundamental parameters that govern the behavior of macromolecules derived from this compound. As with most polymers, many key properties are strongly dependent on chain length up to a certain critical molecular weight, beyond which the properties tend to plateau.

For instance, mechanical properties such as tensile strength and modulus generally increase with increasing molecular weight. This is because longer polymer chains lead to more effective entanglement, which hinders chain slippage and enhances the material's ability to withstand stress. Similarly, the glass transition temperature often increases with molecular weight, as longer chains have reduced mobility.

The solution viscosity of these polymers is also directly related to their molecular weight. Higher molecular weight polymers will exhibit significantly higher viscosity in solution, a crucial consideration for processing techniques such as solution casting or fiber spinning. The control of molecular weight during polymerization is therefore a critical aspect of tailoring the final properties of the material for a specific application.

The para-substitution pattern on the benzene (B151609) rings leads to a relatively linear and extended chain conformation. This linearity can facilitate chain packing and crystallization. The introduction of different central linkages or substituents on the aromatic rings would dramatically alter the polymer's properties. For example, replacing the ether linkage with a more rigid group, such as an amide or an imide, would be expected to increase the polymer's thermal stability and glass transition temperature. Conversely, introducing bulky side groups on the aromatic rings would likely disrupt chain packing, leading to a more amorphous material with lower crystallinity and potentially altered solubility characteristics.

When this compound is used as a comonomer in the synthesis of copolyesters, the sequence distribution of the different monomer units along the polymer chain becomes a critical factor influencing the material's properties. In an ideally random copolymerization, the monomer units are incorporated into the chain in a statistical fashion, leading to a distribution of sequence lengths.

However, in some cases, particularly in melt polycondensation reactions, transesterification or "ester-interchange" reactions can occur at high temperatures. These side reactions can lead to a randomization of an initially ordered or blocky copolymer structure. This process of sequence randomization has profound effects on the thermal properties and morphology of the resulting copolyester.

For instance, a block copolyester might exhibit two distinct melting points corresponding to the crystalline domains of each homopolymer block. As sequence randomization proceeds, the length of the blocks decreases, and the melting points are typically depressed and broadened. Ultimately, a fully random copolyester may exhibit a single, broad melting transition or become completely amorphous, depending on the composition and the nature of the comonomers. The study of this phenomenon is crucial for controlling the final properties of copolyesters derived from this compound, as the processing history can significantly alter the microstructure and, consequently, the performance of the material.

Advanced Materials Applications and Performance Investigations of Polymers Incorporating 1,10 Bis 4 Carboxyphenoxy Decane

Liquid Crystalline Polymer Systems

The integration of flexible spacers is a well-established strategy in the design of main-chain thermotropic liquid crystalline polymers. These spacers, typically alkane chains, are crucial for disrupting the rigid linearity of mesogenic units, thereby lowering melting temperatures and allowing for the expression of liquid crystalline phases. The decamethylene (-(CH₂)₁₀-) spacer of 1,10-bis(4-carboxyphenoxy)decane is of a length that is commonly associated with the induction of such properties.

Mesophase Behavior and Nematic Phase Exhibition in Main-Chain Polymers

There is a significant lack of specific data on main-chain polymers synthesized directly from this compound. However, related research on dimesogenic compounds, which can be considered models for the repeating units of main-chain polymers, provides some insight. For instance, dimesogens featuring a central decamethylene spacer, derived from this compound, have been shown to exhibit smectic mesophases. This suggests that polymers incorporating this spacer might also favor the formation of more ordered smectic phases over nematic phases, due to the microphase separation of the flexible aliphatic spacers and the rigid aromatic mesogenic cores. The length of the decamethylene spacer is substantial, which can enhance chain packing and promote lamellar structures characteristic of smectic phases.

Engineering of Cholesteric Liquid Crystalline Polymer Architectures

The creation of cholesteric (chiral nematic) phases necessitates the incorporation of a chiral moiety into the polymer structure. This can be achieved by using a chiral comonomer along with an achiral dicarboxylic acid like this compound. The flexible decamethylene spacer would serve to decouple the chiral mesogenic units from the polymer backbone, allowing for the formation of the characteristic helical superstructure. However, no specific studies demonstrating the synthesis and characterization of cholesteric polymers explicitly using this compound could be identified in the available literature.

Comparative Analysis of Flexible Spacer Length on Mesogenic Properties

Biomaterials Science and Polymer Design for Functional Applications

The design of polymers for biomedical applications, such as drug delivery and encapsulation, often requires materials that are biocompatible, biodegradable, and possess tunable physical properties. Polyesters are a prominent class of materials in this field.

Development of Polymer Matrices for Encapsulation and Delivery Systems

The structure of this compound, containing ester linkages and a flexible aliphatic chain, suggests its potential as a monomer for creating biodegradable polyesters for drug encapsulation. The hydrophobic nature of the decamethylene spacer could be advantageous for encapsulating poorly water-soluble drugs. However, the scientific literature does not currently contain specific examples of polymer matrices developed from this compound for such applications. Research in this area appears to be unexplored, leaving a gap in understanding how this specific monomer could contribute to the field of biomaterials.

Strategies for Biodegradability in Polymer Design (e.g., Hydrolysis of Ester Linkages)

The incorporation of ester linkages into a polymer backbone is a key strategy for designing biodegradable materials. researchgate.netacs.org The susceptibility of these linkages to hydrolysis, the cleavage of bonds by water, is a primary mechanism of degradation. researchgate.netresearchgate.net For polymers incorporating this compound, the resulting polyester (B1180765) chains would possess ester groups that can be targeted for hydrolytic degradation.

The rate and extent of this degradation are influenced by several factors inherent to the polymer's structure:

Aliphatic vs. Aromatic Content: Aliphatic polyesters are generally more susceptible to enzymatic degradation than their aromatic counterparts. researchgate.net The presence of the long aliphatic decane (B31447) chain in this compound could enhance the biodegradability of copolyesters by providing more flexible segments that are easier for microbial enzymes to access. capes.gov.br

Chain Mobility: The flexibility of the polymer chains is a critical factor. capes.gov.br The decane spacer in the monomer unit increases the conformational freedom of the polymer chains. This increased mobility can facilitate the access of water and enzymes to the ester bonds, thereby accelerating the rate of hydrolysis and biodegradation. capes.gov.br

Crystallinity: The degree of crystallinity in the polymer matrix can impact the rate of degradation. Amorphous regions are typically more accessible to water and enzymes than highly crystalline domains. The flexible decane spacer might disrupt extensive crystal packing, leading to a higher proportion of amorphous content and thus potentially faster degradation.

The degradation of such polyesters can be monitored through various analytical techniques. A common method involves tracking the decrease in the polymer's molecular weight over time. researchgate.net Infrared (IR) spectroscopy can also be employed to observe the chemical changes occurring during hydrolysis, such as the appearance of new absorption bands corresponding to the carboxylic acid and alcohol end groups formed upon ester bond cleavage. researchgate.net

While the general principles of polyester degradation are well-established, the specific degradation profile of polymers derived from this compound would require empirical studies to fully characterize their biodegradability under various environmental conditions.

Specialized Polymeric Materials and Their Niche Applications

The unique chemical structure of this compound also opens up possibilities for its use in highly specialized polymeric materials with niche applications.

Design of Chiral Matrices for Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov Chiral polymers can be used as matrices or catalysts to induce stereoselectivity in chemical reactions. capes.gov.brssbodisha.ac.in

While this compound is itself achiral, it can be incorporated into a polymer backbone with chiral co-monomers, such as chiral diols or diamines. The resulting chiral polymer can create a stereochemically defined environment that can influence the stereochemical outcome of a reaction. The flexible decane spacer could allow for conformational adjustments of the polymer chains, potentially enabling a better "fit" for the transition state of a desired stereoisomer, thus enhancing enantioselectivity. The use of ordered media like liquid crystals, which can be formed by polymers with rigid and flexible segments, has been explored for creating chiral environments for asymmetric synthesis. u-tokyo.ac.jp

Utilization as Chiral Stationary Phases for Racemic Mixture Separations

The separation of enantiomers, a process known as chiral resolution, is another critical area where specialized polymers find application. Chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) are a cornerstone of this field. nih.govsigmaaldrich.com

Engineering of Synthetic Molecular Receptors

The principles of molecular recognition are central to the development of synthetic receptors capable of selectively binding to specific molecules or ions. acs.org Dicarboxylic acids and their derivatives are often used as building blocks in the construction of such receptors. nih.govnih.govacs.org

The structure of this compound, with its two carboxylic acid groups separated by a long, flexible spacer, makes it an interesting candidate for the design of receptors for ditopic guests. The flexible decane chain could allow the two carboxylate groups to orient themselves to optimally bind to a complementary guest molecule through hydrogen bonding or electrostatic interactions. The relative flexibility of the receptor can, however, sometimes lead to lower binding selectivity. rsc.org The design of such receptors often involves a combination of experimental studies and computational modeling to fine-tune the structure for optimal binding affinity and selectivity. acs.org

Exploration in Ferroelectric and Nonlinear Optical Applications

Polymers with specific polar arrangements can exhibit ferroelectric and nonlinear optical (NLO) properties. researchgate.netresearchgate.net Ferroelectric polymers can be used in sensors, actuators, and data storage devices, while NLO materials are important for applications in photonics and optoelectronics. researchgate.netmdpi.com

To impart these properties to polymers derived from this compound, several strategies could be employed. One approach involves incorporating polar functional groups into the polymer structure and then aligning these dipoles using an external electric field in a process called poling. researchgate.net For example, if this compound were to be polymerized with a diamine containing a polar group, the resulting polyamide could potentially be poled to exhibit ferroelectric or NLO behavior. The flexible decane spacer might facilitate the alignment of the polar groups during the poling process. The performance of such materials is characterized by properties like the remnant polarization for ferroelectrics and the second-order NLO coefficient for NLO materials. researchgate.net

Research on Polymers Incorporating this compound for Advanced Applications Remains a Niche Area

The inherent structure of "this compound," featuring two carboxylic acid groups and a long, flexible decane spacer, suggests its potential as a monomer in the synthesis of various polymers. The aromatic phenoxy groups can impart thermal stability, while the flexible decane chain could contribute to properties like processability and impact resistance. Theoretically, this monomer could be used to synthesize:

Polyesters: By reacting with diols, it could form polyesters with a combination of rigid and flexible segments.

Polyamides: Through condensation polymerization with diamines, it could yield polyamides with potentially interesting solubility and thermal characteristics.

These types of polymers are foundational in the development of materials for electronic substrates, encapsulants, and high-performance composite matrices. However, without specific studies on polymers derived from "this compound," any discussion of their performance in these applications would be purely speculative.

The development of advanced materials for electronics and composites is a highly active area of research. Scientists are continuously exploring new monomers and polymer architectures to meet the increasing demands for materials with tailored properties, such as low dielectric constants for high-frequency electronics or superior strength-to-weight ratios for aerospace composites.

While the fundamental building blocks for such polymers are well-established, the specific contributions of "this compound" to the performance of electronic materials and advanced composites have not been documented in the available scientific literature. Consequently, data on the electrical, thermal, and mechanical properties of polymers synthesized using this specific monomer remains un-reported. Further research would be necessary to explore the potential of this compound in these advanced applications and to generate the detailed findings required for a comprehensive analysis.

Theoretical and Computational Studies of 1,10 Bis 4 Carboxyphenoxy Decane and Its Derivatives

Molecular Modeling of Polymer Conformations and Chain Dynamics

Molecular modeling is a powerful tool to understand the three-dimensional arrangement of polymer chains and their movement over time. For polymers derived from 1,10-Bis(4-carboxyphenoxy)decane, these simulations would provide crucial insights into their macroscopic properties.

A hypothetical study could compare the chain dimensions of polymers derived from this compound with those from shorter or longer alkane spacers, as illustrated in the hypothetical data below.

| Polymer System | Mean-Square End-to-End Distance (Ų) (Hypothetical) | Radius of Gyration (Å) (Hypothetical) |

| Polymer with C6 spacer | 1500 | 15.8 |

| Polymer with C10 spacer (from this compound) | 2500 | 20.4 |

| Polymer with C12 spacer | 3000 | 22.4 |

This table presents hypothetical data to illustrate the expected trend of increasing chain dimensions with longer flexible spacers.

Simulation of Polymerization Mechanisms and Reaction Kinetics

Computational methods can be employed to simulate the polymerization process itself, providing insights into reaction mechanisms and kinetics that are often difficult to obtain experimentally.

Polymerization Mechanisms: For polyesters or polyamides formed from this compound, quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), could be used to model the reaction pathways. This would involve calculating the energy profiles of the esterification or amidation reactions, identifying transition states, and determining activation energies. Such studies could elucidate the role of catalysts and the effect of the chemical environment on the reaction mechanism.

Reaction Kinetics: Kinetic Monte Carlo (kMC) simulations can be used to model the progress of a polymerization reaction over time. By incorporating reaction probabilities derived from QM calculations, kMC can predict how factors like monomer concentration, temperature, and catalyst efficiency affect the polymerization rate, molecular weight distribution, and polymer microstructure.

Predictive Modeling of Structure-Property Relationships in Polymeric Systems

A major goal of computational polymer science is to predict the properties of a polymer based on its chemical structure. This is achieved through the development of structure-property relationships. digitellinc.com

Quantitative Structure-Property Relationships (QSPR): QSPR models are mathematical equations that correlate molecular descriptors with macroscopic properties. chemrxiv.org For polymers of this compound, descriptors could include the length of the flexible spacer, the presence of specific functional groups, and parameters describing the chain conformation. These would be correlated with properties such as melting point, glass transition temperature, mechanical strength, and solubility. While no specific QSPR models for this compound are available, the general approach is widely used in polymer design.

Predicting Mechanical and Thermal Properties: Molecular dynamics simulations can be used to predict mechanical properties like Young's modulus and tensile strength by simulating the response of the polymer to an applied stress. Similarly, thermal properties like the coefficient of thermal expansion can be calculated from simulations at different temperatures. These predictions are invaluable for designing materials with specific performance characteristics.

Computational Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding) within Polymer Networks

Intermolecular interactions play a critical role in determining the structure and properties of polymers.

Hydrogen Bonding: In polyamides or other derivatives of this compound containing hydrogen bond donor and acceptor groups, hydrogen bonding would be a dominant intermolecular force. nih.gov Computational methods can be used to analyze the strength, geometry, and dynamics of these hydrogen bonds. rsc.org For instance, the formation of hydrogen bonds between the carboxylic acid groups in the monomer or between amide groups in a polyamide derivative would significantly influence the polymer's crystallinity, melting point, and mechanical properties. researchgate.net

Analysis Techniques: Both QM calculations on model dimers and MD simulations of the bulk polymer can provide detailed information about hydrogen bonding. QM calculations can yield precise hydrogen bond energies and geometries. MD simulations can reveal the network of hydrogen bonds within the material and how this network evolves over time and in response to external stimuli like temperature or mechanical stress.

A hypothetical analysis could quantify the extent of hydrogen bonding in different polymer states, as shown in the table below.

| Polymer State | Average Number of Hydrogen Bonds per Chain (Hypothetical) | Average Hydrogen Bond Lifetime (ps) (Hypothetical) |

| Amorphous Solid | 25 | 50 |

| Crystalline Solid | 45 | 500 |

| Melt | 10 | 5 |

This table illustrates how the extent and stability of hydrogen bonding, which could be predicted computationally, are expected to vary with the physical state of the polymer.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 1,10-Bis(4-carboxyphenoxy)decane with high purity?

- Methodological Answer : Utilize nucleophilic aromatic substitution reactions under inert conditions, employing 4-carboxyphenol and 1,10-dibromodecane as precursors. Optimize stoichiometry (e.g., 2:1 molar ratio) and reaction time (48–72 hours at 80–100°C) to minimize side products. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieve >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC .

Q. How should researchers characterize the structural and functional properties of this compound?

- Methodological Answer : Employ a combination of spectroscopic and thermal analysis:

- FTIR : Confirm ester/carboxylic acid C=O stretching (1680–1720 cm⁻¹) and aromatic C-O-C linkages (1240–1280 cm⁻¹).

- NMR (¹H/¹³C) : Identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methylene groups in the decane chain at δ 1.2–1.6 ppm).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >250°C).

- Differential Scanning Calorimetry (DSC) : Detect phase transitions or crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

- Methodological Answer : Conduct systematic solubility studies using Hansen Solubility Parameters (HSPs) to correlate solvent polarity (δD, δP, δH) with experimental solubility. For example:

Q. What factorial design approaches are optimal for studying the copolymerization efficiency of this compound in polyester matrices?

- Methodological Answer : Implement a 2³ factorial design to evaluate three variables: monomer ratio (1:1 to 1:3), catalyst concentration (0.5–2.0 mol%), and reaction temperature (120–160°C). Analyze outcomes (e.g., molecular weight via GPC, tensile strength) using ANOVA to identify significant interactions. For instance:

| Variable | Main Effect (p-value) | Interaction (p-value) |

|---|---|---|

| Monomer Ratio | 0.003 | 0.021 |

| Temperature | 0.001 | 0.015 |

| This approach isolates critical parameters for scalable synthesis . |

Q. How can computational tools like COMSOL Multiphysics enhance the prediction of this compound’s diffusion kinetics in polymer membranes?

- Methodological Answer : Develop a finite element model (FEM) in COMSOL to simulate Fickian diffusion under varying temperatures (25–60°C) and membrane porosities (5–20%). Calibrate the model with experimental diffusion coefficients derived from time-lapsed UV-Vis spectroscopy. Validate predictions against experimental data using root-mean-square error (RMSE < 0.05). Incorporate machine learning (e.g., random forest regression) to predict diffusion anomalies in heterogeneous matrices .

Data Analysis and Validation

Q. What statistical frameworks are recommended for reconciling discrepancies in catalytic activity data for this compound-based catalysts?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design validation experiments. For example:

- Feasibility : Replicate experiments under controlled humidity (40–60% RH) to assess hygroscopic interference.

- Novelty : Compare catalytic turnover (TOF) with structurally analogous compounds (e.g., 1,10-Bis(3-carboxyphenoxy)decane).

Use Bayesian inference to quantify uncertainty in conflicting datasets and identify outliers .

Interdisciplinary Applications

Q. How can this compound be integrated into biomaterial scaffolds for controlled drug release?

- Methodological Answer : Fabricate electrospun nanofibers using 10–20 wt% this compound blended with PLGA. Characterize drug release kinetics (e.g., doxorubicin) via HPLC under physiological conditions (pH 7.4, 37°C). Optimize scaffold porosity (SEM imaging) and mechanical properties (Young’s modulus via AFM) to balance drug release rate (zero-order kinetics) and structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.